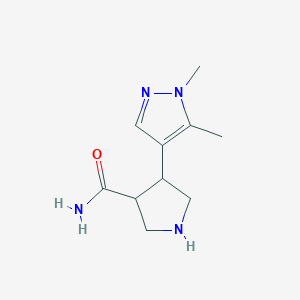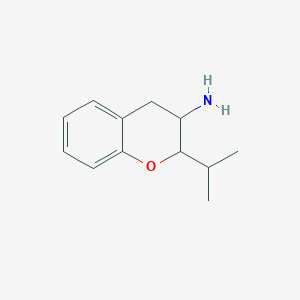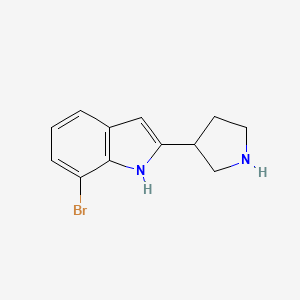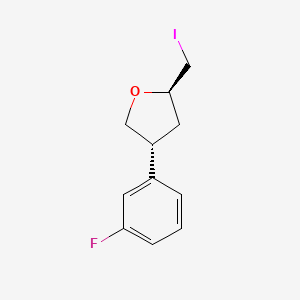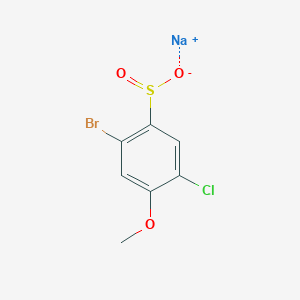![molecular formula C13H17N3 B13204007 (1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine is a compound that features an imidazole ring attached to a 2-(2-methylphenyl)ethylamine moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine typically involves the formation of the imidazole ring followed by the attachment of the 2-(2-methylphenyl)ethylamine group. One common method includes:
Formation of Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment of 2-(2-methylphenyl)ethylamine: The synthesized imidazole can then be reacted with 2-(2-methylphenyl)ethylamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction times and temperatures precisely, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: N-alkyl or N-acyl imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug development. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . Research into this compound could reveal similar therapeutic potentials.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and resins, due to the stability and reactivity of the imidazole ring .
Mécanisme D'action
The mechanism of action for (1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine would depend on its specific application. In a biological context, imidazole derivatives often interact with enzymes or receptors, inhibiting or modulating their activity. The compound could potentially target enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring.
Clotrimazole: An antifungal agent with an imidazole ring.
Uniqueness
(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine is unique due to the specific substitution pattern on the imidazole ring and the presence of the 2-(2-methylphenyl)ethylamine group. This unique structure could confer distinct biological activities and chemical reactivity compared to other imidazole derivatives .
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-(1H-imidazol-2-ylmethyl)-2-(2-methylphenyl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-11-4-2-3-5-12(11)6-7-14-10-13-15-8-9-16-13/h2-5,8-9,14H,6-7,10H2,1H3,(H,15,16) |
Clé InChI |
KMXRYCNANZOBHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CCNCC2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


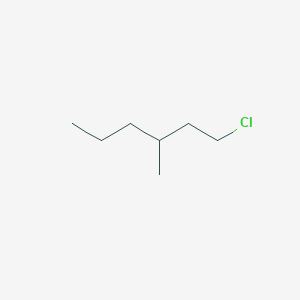
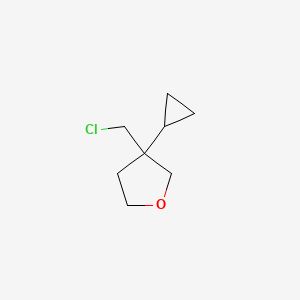
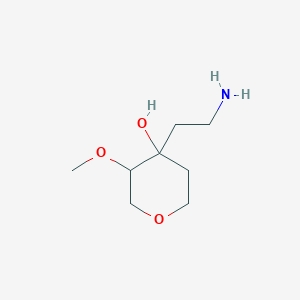
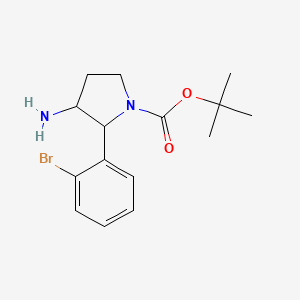
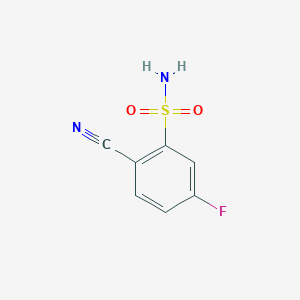
![5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203954.png)
![3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13203955.png)
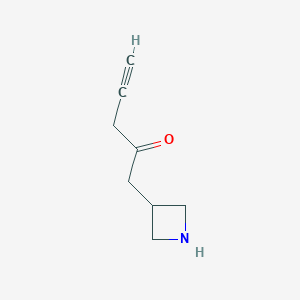
![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)
